molecular formula C18H25ClN2O2 B2579467 1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705862-80-1

1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2579467
CAS No.: 1705862-80-1
M. Wt: 336.86
InChI Key: TZVMBHOCDFNFJP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzoyl chloride, which is commonly used in organic synthesis . Benzoyl chloride is a colorless, fuming liquid with a pungent odor. It is used as a chemical intermediate in the production of various chemicals .


Synthesis Analysis

Benzoyl chloride can be synthesized by chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the reaction of isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction .


Molecular Structure Analysis

The molecular structure of benzoyl chloride, a similar compound, has been analyzed and its molecular formula is C7H4Cl2O .


Chemical Reactions Analysis

Benzoyl chloride can undergo various reactions. For example, it can be chlorinated under visible light irradiation . It can also react with alcohols to form alkyl chlorides and acyl chlorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chloride, a similar compound, have been analyzed. Its molecular weight is 175.01 g/mol and its monoisotopic mass is 173.963913 Da .

Scientific Research Applications

Synthesis and Characterization

  • A study by Foks et al. (2014) details the synthesis and characterization of novel derivatives of N-alkylamine and N-cycloalkylamine, including 2-benzoyl-N-aminohydrazinecarbothioamides, 1,3,4-thiadiazoles, and 1,2,4-triazole-5(4H)thiones, showcasing the chemical diversity and potential applications of related compounds in heterocyclic chemistry Foks, H., Pancechowska-Ksepko, D., & Gobis, K. (2014).

Antioxidant and Antimicrobial Potential

Nucleotide Synthesis

  • Reese, Serafinowska, and Zappia (1986) explored the use of a specific acetal group for protecting 2'-hydroxy functions in rapid oligoribonucleotide synthesis, indicating the role of similar compounds in facilitating nucleotide chemistry Reese, C., Serafinowska, H., & Zappia, G. (1986).

Molecular Structure and Docking

Analgesic Activity

Electrophilic Methylation

Mechanism of Action

While the mechanism of action of “1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine” is not known, similar compounds have been studied for their antileishmanial activity. These studies suggest that the compounds may interact with the target through hydrophobic, π-stacking and H-bond interactions .

Safety and Hazards

Benzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine” are not known, research into similar compounds suggests potential applications in the development of new antileishmanial agents .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-23-17-7-11-20(12-8-17)16-5-9-21(10-6-16)18(22)14-3-2-4-15(19)13-14/h2-4,13,16-17H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVMBHOCDFNFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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